![molecular formula C10H19NO3 B2996245 tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate CAS No. 1001414-89-6](/img/structure/B2996245.png)
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl chloroformate with (1R)-1-cyclopropyl-2-hydroxyethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Reagents such as or are commonly employed.
Substitution: Conditions involving acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or amine .
Scientific Research Applications
tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The hydroxyl and carbamate groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
- tert-Butyl N-[(1R)-cyclohex-3-en-1-yl]carbamate
- tert-Butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
Uniqueness: tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic and research applications where such characteristics are desired .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCSAZNGYCTLR-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
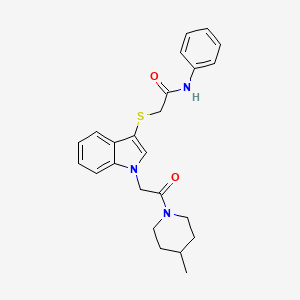
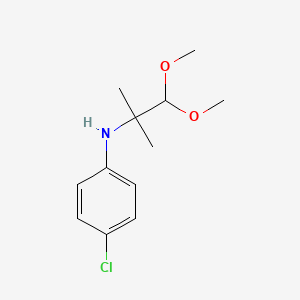
![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)
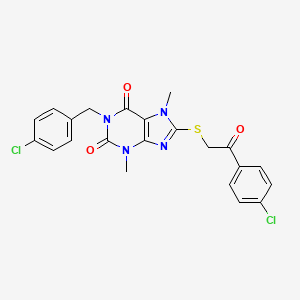
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)
![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)
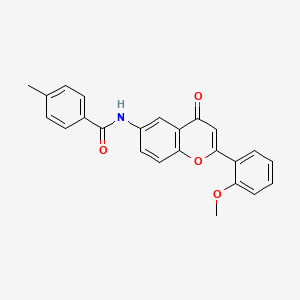
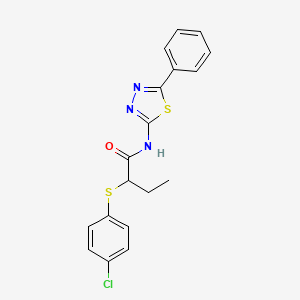
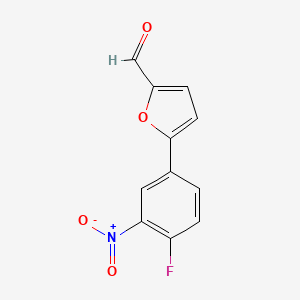
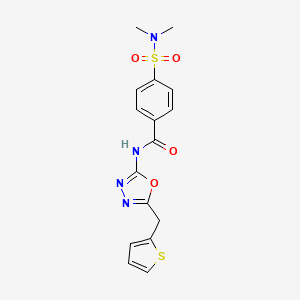
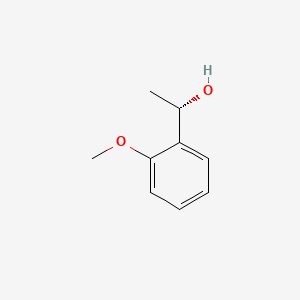
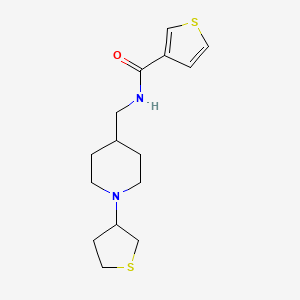
![N-[2-(benzylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2996184.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2996185.png)
